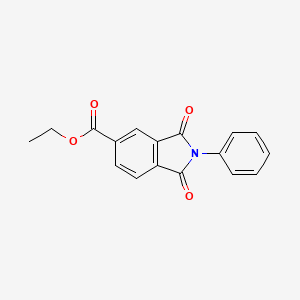![molecular formula C19H22FNOS B15153488 N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound that features a combination of fluorophenyl, methylsulfanyl, and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide.
Alkylation: The intermediate is then reacted with 2-bromoethylamine to form the desired ethylamine derivative.
Amidation: Finally, the ethylamine derivative is reacted with 3-(4-methylphenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The fluorophenyl and methylsulfanyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific application and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-propanamide
- N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-butanamide
- N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-2-methylpropanamide
Uniqueness
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(4-METHYLPHENYL)PROPANAMIDE is unique due to the presence of both fluorophenyl and methylsulfanyl groups, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced activity and specificity.
Propiedades
Fórmula molecular |
C19H22FNOS |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-3-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C19H22FNOS/c1-15-6-8-16(9-7-15)10-11-19(22)21-12-13-23-14-17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3,(H,21,22) |
Clave InChI |
SHFULAFZFBMWGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC(=O)NCCSCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)


![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153463.png)
![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15153483.png)

carbamate](/img/structure/B15153491.png)
